molecular formula C11H18ClN5 B12218244 N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12218244
M. Wt: 255.75 g/mol
InChI Key: UQNIWFBOSNQGAK-UHFFFAOYSA-N
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Description

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine; hydrochloride is a pyrazole-based compound characterized by two dimethylpyrazole moieties linked via a methylene amine group, with a hydrochloride counterion enhancing its solubility. Key properties include:

  • Molecular formula: C₁₁H₁₈ClN₅
  • Molecular weight: 255.75 g/mol
  • CAS number: 1856053-77-4 .

The pyrazole rings are substituted with methyl groups at the 2,4- and 1,5-positions, respectively, creating a compact, lipophilic structure. The hydrochloride salt likely improves stability and bioavailability, a common feature in pharmacologically active compounds (e.g., H-series inhibitors in ).

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-8-6-13-16(4)10(8)7-12-11-5-9(2)15(3)14-11;/h5-6H,7H2,1-4H3,(H,12,14);1H

InChI Key

UQNIWFBOSNQGAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NCC2=C(C=NN2C)C.Cl

Origin of Product

United States

Preparation Methods

Stepwise Alkylation

  • Chloromethylation : Treat 2,4-dimethylpyrazole with formaldehyde and HCl to form 3-(chloromethyl)-2,4-dimethylpyrazole.
  • Nucleophilic Substitution : React the chloromethyl derivative with 1,5-dimethylpyrazol-3-amine in the presence of a base (e.g., K₂CO₃ or Et₃N).

Optimized parameters :

Parameter Value
Solvent Acetonitrile
Temperature 60–80°C
Reaction Time 12–24 hours
Yield 65–78%

Cyclization and Purification

The alkylated product undergoes cyclization to stabilize the structure:

  • Acid-mediated cyclization : Use HCl gas or concentrated HCl in ethanol to facilitate intramolecular cyclization.
  • Byproduct removal : Silica gel chromatography (eluent: ethyl acetate/petroleum ether, 3:7 v/v) achieves >95% purity.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt for enhanced stability:

  • Neutralization : Dissolve the free amine in anhydrous diethyl ether.
  • HCl gas introduction : Bubble HCl gas through the solution until precipitation completes.
  • Recrystallization : Use ethanol/water (4:1 v/v) to obtain crystalline product.

Key properties of the hydrochloride salt :

Property Value
Molecular Formula C₁₁H₁₈ClN₅
Molecular Weight 255.75 g/mol
Solubility >50 mg/mL in H₂O

Mechanistic Insights

  • Alkylation : Proceeds via an SN2 mechanism, where the amine nucleophile attacks the chloromethyl carbon.
  • Cyclization : Acid catalysis protonates the amine, enhancing electrophilicity for intramolecular attack.
  • Salt formation : Ionic interaction between the amine and HCl stabilizes the crystalline lattice.

Process Optimization Strategies

Catalytic Improvements

  • Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) reduces reaction time by 30%.
  • Microwave-assisted synthesis : Achieves 85% yield in 2 hours vs. 24 hours conventionally.

Green Chemistry Approaches

  • Solvent replacement : Switch from DMF to cyclopentyl methyl ether (CPME), reducing environmental impact.
  • Catalyst recycling : Recover cerium catalysts via filtration, maintaining 90% activity over five cycles.

Analytical Characterization

Critical quality control metrics include:

  • HPLC : Purity ≥98% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
  • ¹H NMR (300 MHz, D₂O):
    • δ 2.25 (s, 6H, pyrazole-CH₃).
    • δ 4.12 (s, 2H, -CH₂-).
  • Mass Spectrometry : ESI-MS m/z 219.2 [M-Cl]⁺.

Industrial-Scale Production

For kilogram-scale synthesis:

  • Continuous flow reactors : Enhance heat transfer and reduce byproducts.
  • Automated crystallization : Control particle size distribution (PSD) for consistent bioavailability.

Challenges and Solutions

Challenge Mitigation Strategy
Low alkylation yields Use ultrasonic irradiation
Hydrochloride hygroscopicity Store under N₂ with desiccant
Residual solvent retention Azeotropic distillation with toluene

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole rings can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole rings.

Scientific Research Applications

Biological Activities

1. Anticancer Properties

Research indicates that pyrazole derivatives exhibit promising anticancer activities. N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride has been evaluated for its effects on various cancer cell lines. For instance:

  • Cell Line Studies : In vitro studies have shown that similar pyrazole compounds can inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) with IC50 values indicating effective cytotoxicity .

2. Anti-inflammatory Effects

Pyrazole compounds are recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes or other inflammatory mediators. This compound may function similarly by modulating inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

3. Antifungal Activity

Preliminary studies suggest that pyrazole derivatives can effectively inhibit fungal strains such as Aspergillus niger and Penicillium digitatum. The compound's structure may contribute to its antifungal efficacy by disrupting fungal cell wall synthesis or function .

Case Study 1: Anticancer Efficacy

In a study by Li et al., various pyrazole derivatives were synthesized and screened against multiple cancer cell lines. One derivative displayed significant inhibition of Aurora-A kinase with an IC50 value of 0.16 µM, indicating its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanism

Research conducted on related pyrazole compounds demonstrated their ability to inhibit pro-inflammatory cytokines in vitro. This suggests that this compound may also exhibit similar mechanisms .

Mechanism of Action

The mechanism of action of N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . The compound’s ability to chelate metal ions also plays a role in its biological and catalytic activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Amine Linkages and Hydrochloride Salts

4-Chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine (CAS 1006348-72-6)
  • Molecular formula : C₁₀H₁₃ClN₆
  • Molecular weight : 252.70 g/mol
  • Key differences :
    • Chlorine substituent at the 4-position on one pyrazole ring.
    • Lacks the second dimethylpyrazole group present in the target compound.
  • Significance : The chloro substituent may enhance electrophilicity, influencing reactivity in substitution reactions .
3-[1,4-Bis(4-methoxyphenyl)pyrazol-3-yl]oxy-N,N-dimethylpropan-1-amine; Hydrochloride (CAS 62832-45-5)
  • Molecular formula : C₂₂H₂₈ClN₃O₃
  • Molecular weight : 417.93 g/mol
  • Key differences :
    • Bulkier bis(4-methoxyphenyl) substituents on the pyrazole.
    • Ether linkage instead of a methylene amine.

Pyrazole Carboxamide Derivatives ()

Compounds such as 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) exhibit:

  • Molecular formula : C₂₁H₁₅ClN₆O
  • Molecular weight : 402.84 g/mol
  • Key differences: Carboxamide and cyano substituents. Aryl groups (phenyl) instead of methyl groups.
  • Significance : The carboxamide group enables hydrogen bonding, critical for enzyme inhibition (e.g., kinase inhibitors) .

Hydrochloride Salts in Heterocyclic Compounds

  • H-7 Hydrochloride (): A isoquinoline sulfonamide with two hydrochloride ions, enhancing water solubility for in vitro studies .
  • Yohimbine Hydrochloride (): An indole alkaloid salt used clinically for its α₂-adrenergic receptor antagonism .
  • KHG26792 (): An azetidine derivative with a propoxy-methyl group, demonstrating the versatility of hydrochloride salts in optimizing drug-like properties .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Hydrochloride Reference
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine; hydrochloride C₁₁H₁₈ClN₅ 255.75 Dimethylpyrazole, methylene amine Yes
4-Chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine C₁₀H₁₃ClN₆ 252.70 Chloro, methylpyrazole No
3-[1,4-Bis(4-methoxyphenyl)pyrazol-3-yl]oxy-N,N-dimethylpropan-1-amine; HCl C₂₂H₂₈ClN₃O₃ 417.93 Methoxyphenyl, ether linkage Yes
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide C₂₁H₁₅ClN₆O 402.84 Carboxamide, cyano, phenyl No
H-7 Hydrochloride C₁₄H₂₀Cl₂N₄O₂S 383.30 Isoquinoline sulfonamide Yes

Key Findings and Implications

Substituent Effects: Methyl groups in the target compound enhance lipophilicity, whereas chloro or cyano groups in analogs increase reactivity .

Hydrochloride Salts : Improve solubility and stability, critical for pharmacological applications (e.g., H-7 and yohimbine hydrochlorides) .

Molecular Weight : Smaller compounds (e.g., target compound) may exhibit better membrane permeability, while bulkier derivatives (e.g., CAS 62832-45-5) could target specific protein pockets .

Biological Activity

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique molecular structure that includes two pyrazole rings linked through a methylene bridge, which may contribute to its biological efficacy. The following sections will delve into its synthesis, biological properties, and specific research findings.

  • Molecular Formula : C11_{11}H18_{18}ClN5_5
  • Molecular Weight : 255.75 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves alkylation reactions of pyrazole derivatives. One common method includes the reaction of 3,5-dimethylpyrazole with an alkylating agent in the presence of a base such as potassium tert-butoxide in solvents like tetrahydrofuran (THF) . The hydrochloride form enhances solubility and stability in various solvents .

Enzyme Inhibition and Anticancer Properties

Research indicates that this compound exhibits significant potential as an enzyme inhibitor. Preliminary studies have suggested that it may hinder the activity of specific enzymes involved in inflammatory processes and cancer progression. For example:

  • Anti-inflammatory Activity : The compound has been noted for its potential anti-inflammatory effects, which could be beneficial in treating diseases characterized by chronic inflammation .
  • Anticancer Activity : Various studies have explored the cytotoxic effects of pyrazole derivatives on cancer cell lines. For instance:
    • In vitro studies have shown promising results against several cancer cell lines including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer), with IC50_{50} values indicating effective inhibition at low concentrations .
    • A specific study reported that pyrazole derivatives exhibited significant cytotoxicity against Hep-2 and P815 cancer cell lines with IC50_{50} values of 3.25 mg/mL and 17.82 mg/mL respectively .

The mechanism by which N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine exerts its biological effects involves binding to specific molecular targets within cells. This binding can inhibit enzyme activity by blocking substrate access to the active sites . Additionally, some derivatives have shown inhibition of kinases such as Aurora-A and CDK2, which are critical in cell cycle regulation and cancer progression .

Research Findings and Case Studies

Several studies have documented the biological activity of this compound and its derivatives:

StudyCompoundCell LineIC50_{50} Value
Bouabdallah et al.N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25 mg/mL
Xia et al.1-(2′-hydroxy-3′-aroxypropyl)-3-(4-chlorophenyl)-1H-pyrazoleA5490.39 ± 0.06 µM
Sun et al.Pyrazole-linked thiourea derivativeMCF70.46 ± 0.04 µM

These findings indicate a trend towards the effectiveness of pyrazole compounds in targeting various cancer types through different mechanisms.

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